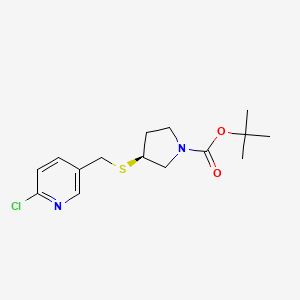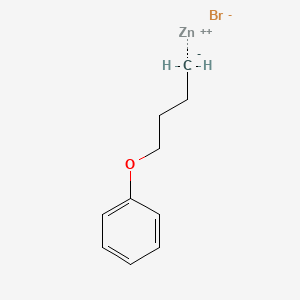
4-Phenoxybutylzincbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxybutylzincbromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
4-Phenoxybutylzincbromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenoxybutyl bromide with zinc in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves:
- Dissolving 4-phenoxybutyl bromide in anhydrous ether or tetrahydrofuran (THF).
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filtering the mixture to remove any unreacted zinc and other impurities.
- The resulting solution contains this compound, which can be used directly in further reactions.
Industrial production methods may involve scaling up this process with appropriate safety and efficiency measures.
Analyse Des Réactions Chimiques
4-Phenoxybutylzincbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or ether. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
4-Phenoxybutylzincbromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be used to modify biological molecules or create bioactive compounds for research purposes.
Medicine: Its derivatives may be explored for potential therapeutic applications, although this is less common.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 4-Phenoxybutylzincbromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the use of catalysts and specific reaction conditions to achieve the desired products.
Comparaison Avec Des Composés Similaires
4-Phenoxybutylzincbromide can be compared with other organozinc compounds such as phenylzinc bromide and butylzinc bromide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the phenoxy group, which can influence its reactivity and the types of products formed. Similar compounds include:
Phenylzinc Bromide: Used in similar coupling reactions but lacks the phenoxy group.
Butylzinc Bromide: Another organozinc reagent used in organic synthesis, but with different reactivity due to the absence of the phenoxy group.
Propriétés
Formule moléculaire |
C10H13BrOZn |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
zinc;butoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KDVCZGSEOCBABE-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCOC1=CC=CC=C1.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
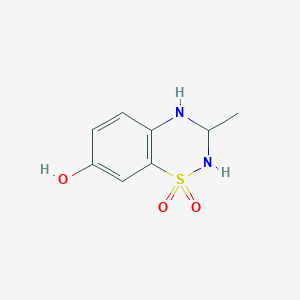

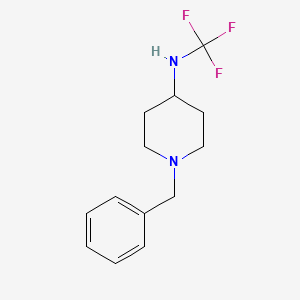
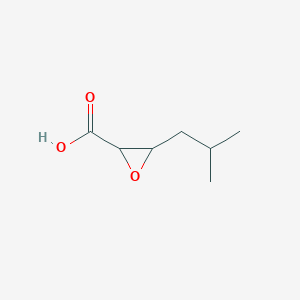
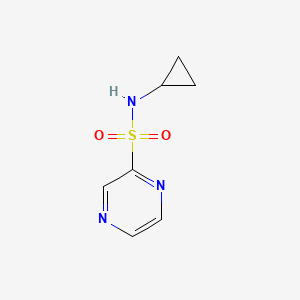
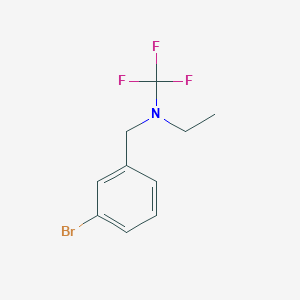
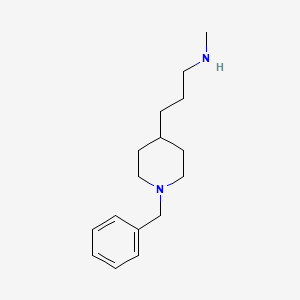
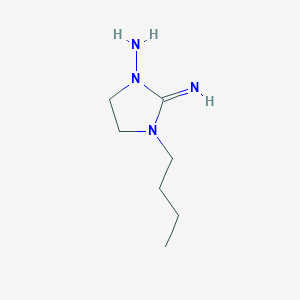
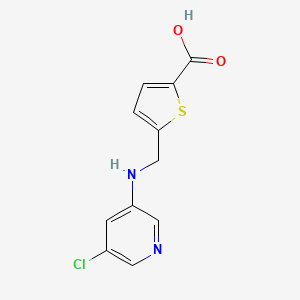
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
